molecular formula C6H6N2O2 B2534977 2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine CAS No. 1367946-80-2

2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine

Cat. No.: B2534977
CAS No.: 1367946-80-2
M. Wt: 138.126
InChI Key: HEDCSLNHFAWSGN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine (CID 82418500) is a heterocyclic compound with the molecular formula C₆H₆N₂O₂. Its SMILES representation is C1OC2=C(O1)N=CC(=C2)N, and its InChIKey is HEDCSLNHFAWSGN-UHFFFAOYSA-N . The compound features a fused dioxolane ring system attached to a pyridine core, with an amine group at position 4.

Properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-4-1-5-6(8-2-4)10-3-9-5/h1-2H,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDCSLNHFAWSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367946-80-2
Record name 2H-[1,3]dioxolo[4,5-b]pyridin-6-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the dioxole ring . The reaction conditions often require refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine (CAS 1260671-81-5)
  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • Key Features : This compound shares the dioxolopyridine core but includes a methanamine (-CH₂NH₂) group at position 6 instead of a primary amine. It is marketed as an organic building block with ≥98% purity and is used in research applications .
5-Chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridin
  • Molecular Formula : C₆H₃ClF₂N₂O₂ (inferred from )
  • Key Features : Halogenation (Cl and F) at positions 5 and 2 introduces electron-withdrawing groups, which may enhance stability and alter intermolecular interactions.
  • Comparison: Halogen substituents could increase lipophilicity and influence bioavailability compared to the non-halogenated parent compound .
[1,3]Dioxolo[4,5-b]pyridine-6-boronic Acid (CAS 1019767-68-0)
  • Molecular Formula : C₆H₅BN₂O₄
  • Key Features : The boronic acid (-B(OH)₂) group at position 6 makes this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.
  • Comparison : The boronic acid substituent enables participation in catalytic cycles, contrasting with the amine group’s nucleophilic properties in the target compound .

Heterocyclic Analogues with Divergent Core Structures

Pyrazolo[3,4-b]pyridine Derivatives (e.g., Compound 9a–9c)
  • Example: N,1-Diphenyl-4-[2-(phenylamino)ethoxy]-1H-pyrazolo[3,4-b]pyridin-6-amine (9a)
  • Molecular Formula : C₂₆H₂₄N₆O
  • Key Features : These compounds replace the dioxolane ring with a pyrazole ring fused to pyridine. Substituents like ethoxy and phenyl groups enhance anti-tumor activity, with HPLC purities ranging from 72% to 97% .
  • Comparison: The pyrazole-pyridine core offers distinct electronic properties, enabling π-π stacking interactions in biological targets.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Molecular Weight : 391.46 g/mol
  • Key Features : This compound integrates a benzodioxin moiety and a methoxy-pyridinamine group. It is restricted to research use due to unvalidated medical applications .
  • Comparison : The extended aromatic system and tertiary amine substituent increase molecular complexity and weight, suggesting divergent pharmacokinetic profiles compared to the simpler dioxolopyridine .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Applications/Notes
2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine C₆H₆N₂O₂ 138.12 -NH₂ N/A No literature data
[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine C₇H₈N₂O₂ 152.15 -CH₂NH₂ ≥98 Organic building block
5-Chloro-2,2-difluoro-dioxolopyridine C₆H₃ClF₂N₂O₂ 208.55 -Cl, -F 95 Halogenated analogue
Pyrazolo[3,4-b]pyridine 9a C₂₆H₂₄N₆O 428.51 Phenyl, ethoxy 96.72 Anti-tumor candidate
Benzodioxin-pyridinamine derivative C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, methoxy N/A Research use only

Research Findings and Implications

  • Synthetic Accessibility : The unsubstituted dioxolopyridine core (C₆H₆N₂O₂) may face synthetic challenges due to the lack of reported protocols, whereas halogenated or boronic acid derivatives benefit from established methodologies (e.g., Suzuki coupling for boronic acids) .
  • Biological Relevance : Pyrazolo[3,4-b]pyridines demonstrate anti-tumor efficacy, suggesting that the dioxolopyridine scaffold could be explored for similar applications if functionalized appropriately .
  • Structural Flexibility : The methanamine and boronic acid derivatives highlight the scaffold’s adaptability for drug discovery or materials science, though the primary amine’s reactivity remains understudied .

Biological Activity

2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₇H₇N₃O₂
  • Appearance : White to off-white crystalline powder
  • Solubility : Sparingly soluble in water; soluble in ethanol and methanol
  • Melting Point : 285-287 °C
  • Boiling Point : Approximately 483.6 °C
  • pKa : 7.2 (indicating weak base behavior)

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity :
    • The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer cells.
    • It inhibits tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells. For instance, studies demonstrated that treatment with this compound led to significant reductions in tumor volume and weight in xenograft models of triple-negative breast cancer (TNBC) .
  • Antibacterial and Antifungal Properties :
    • In vitro studies have reported efficacy against several bacterial and fungal strains, suggesting its potential as an antimicrobial agent .
  • Antiviral Activity :
    • Preliminary investigations indicate potential antiviral effects, warranting further exploration into its mechanisms against viral pathogens .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Cell Cycle Regulation : The compound affects proteins involved in cell cycle progression, leading to increased apoptosis rates in cancer cells through modulation of pro-apoptotic and anti-apoptotic factors such as Bax and BCL-2 .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for tumor growth and microbial resistance .

Comparative Analysis

The following table summarizes similar compounds and their biological activities:

Compound NameMolecular FormulaKey Features
2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-oneC₇H₈N₄O₂Exhibits similar antitumor activities
2H-Pyrido[3,4-b]quinolin-6-amineC₉H₈N₂OKnown for potent antitumor properties
6-AminoquinolineC₉H₈N₂Utilized in dye synthesis; antibacterial

Case Study 1: Antitumor Efficacy in TNBC Models

In a study involving MDA-MB-231 and MDA-MB-468 cell lines, treatment with 50 mg/kg of this compound resulted in:

  • A reduction in tumor growth by approximately 48% compared to control groups.
  • Decreased tumor weight by about 44% .

Case Study 2: Antimicrobial Activity

In antimicrobial assays, the compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were determined to be effective at low micromolar concentrations .

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